(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which (2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 3,4-dimethoxyphenyl group may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-29-21-12-11-18(14-22(21)30-2)27-24-19(13-15-5-3-4-6-20(15)31-24)23(28)26-17-9-7-16(25)8-10-17/h3-14H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFDUNOEYOQXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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